molecular formula C24H30N6O3 B2677602 1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 929963-27-9

1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2677602
CAS No.: 929963-27-9
M. Wt: 450.543
InChI Key: VSOWDWWSQMABFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps. Generally, the process starts with the creation of an imidazo[2,1-f]purine core, followed by the introduction of the phenyl group and the piperidinyl ethoxy side chain. The methyl groups are added at the final stages under controlled conditions to ensure high yield and purity.

Industrial Production Methods: For industrial production, optimizing reaction conditions is crucial. Large-scale synthesis involves automated systems to control temperature, pH, and solvent concentrations. The reaction mixture is continuously stirred, and the product is isolated using techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Oxidation reactions often use reagents like hydrogen peroxide or potassium permanganate under mild to moderate conditions. Reduction reactions typically involve hydrides like sodium borohydride or lithium aluminum hydride. Substitution reactions might employ nucleophiles or electrophiles, depending on the desired product.

Major Products:

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigated for its interactions with various biological pathways and potential as a biochemical probe.

Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to these targets, modifying their activity and triggering various cellular pathways. The exact mechanisms depend on the specific context and the target involved.

Comparison with Similar Compounds

1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione shares similarities with other imidazo[2,1-f]purine derivatives. the presence of the piperidin-1-yl ethoxyphenyl group and the specific arrangement of the methyl groups make it unique. Similar compounds include various imidazo[2,1-f]purine derivatives, each with different substituents that alter their properties and applications.

That's the crash course! How does it look to you?

Properties

IUPAC Name

2,4,7,8-tetramethyl-6-[3-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-16-17(2)30-20-21(26(3)24(32)27(4)22(20)31)25-23(30)29(16)18-9-8-10-19(15-18)33-14-13-28-11-6-5-7-12-28/h8-10,15H,5-7,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOWDWWSQMABFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OCCN5CCCCC5)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.